1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol
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Overview
Description
BAY-27-9955 is glucagon receptor antagonist. It represents an innovative class of therapeutic agents for Type II diabetes.
Scientific Research Applications
Crystal Structure Analysis
- The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a structurally similar compound to the one of interest, was examined for its crystal structure. It crystallizes in the monoclinic system and exhibits intermolecular hydrogen bonding. This research aids in understanding the molecular configuration and potential applications in crystallography and molecular design (Percino et al., 2008).
Synthesis and Characterization
- A study on the synthesis and characterization of similar fluorophenyl compounds highlights their potential in crystal growth and theoretical studies. Such compounds, including 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, were grown using mixed solvent systems and characterized using various spectroscopic techniques (Meenatchi et al., 2015).
Enantioselective Synthesis
- Enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, closely related to the compound , was researched. This compound is an intermediate in synthesizing antagonists for CCR5 chemokine receptors, protective against HIV, and also plays a role in chiral recognition studies. Such research is vital for drug development and understanding molecular interactions (ChemChemTech, 2022).
Molecular Interactions and Chiral Recognition
- The study of molecular diastereomeric complexes, involving compounds like S-1-(4-fluorophenyl)ethanol, contributes to the understanding of chiral discrimination and molecular interactions. These insights are crucial in areas like stereochemistry and pharmaceuticals (Ciavardini et al., 2013).
properties
CAS RN |
202855-56-9 |
---|---|
Molecular Formula |
C23H31FO |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol |
InChI |
InChI=1S/C23H31FO/c1-7-8-19-20(14(2)3)13-21(15(4)5)22(16(6)25)23(19)17-9-11-18(24)12-10-17/h9-16,25H,7-8H2,1-6H3 |
InChI Key |
VDTWKXAPIQBOMO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(+)-3,5-diisopropyl-2-(1-hydroxyethyl)-6-propyl-4'-fluoro-1,1'-biphenyl Bay 27-9955 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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